molecular formula C19H18O3 B14532760 1,7-Diphenylheptane-1,4,7-trione CAS No. 62619-60-7

1,7-Diphenylheptane-1,4,7-trione

Cat. No.: B14532760
CAS No.: 62619-60-7
M. Wt: 294.3 g/mol
InChI Key: WCRSMKRCJRDTMZ-UHFFFAOYSA-N
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Description

1,7-Diphenylheptane-1,4,7-trione is a compound belonging to the class of diarylheptanoids, which are characterized by a seven-carbon skeleton with two phenyl rings at the 1 and 7 positions. This compound is known for its notable biological activities and potential therapeutic applications, including anti-inflammatory, antioxidant, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Diphenylheptane-1,4,7-trione can be synthesized through various organic synthesis methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a base, followed by oxidation to form the trione structure . The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,7-Diphenylheptane-1,4,7-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Diphenylheptane-1,4,7-trione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-Diphenylheptane-1,4,7-trione involves its interaction with various molecular targets and pathways. It is known to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cell proliferation. By modulating these pathways, the compound exerts its anti-inflammatory and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    Curcumin: Another diarylheptanoid with similar anti-inflammatory and antioxidant properties.

    1,7-Diphenylheptane: A structurally similar compound with different biological activities.

    1,4,7-Heptanetrione: A related compound with distinct chemical properties.

Uniqueness

1,7-Diphenylheptane-1,4,7-trione is unique due to its specific trione structure, which imparts distinct chemical reactivity and biological activity compared to other diarylheptanoids. Its ability to modulate key signaling pathways makes it a valuable compound for therapeutic research .

Properties

CAS No.

62619-60-7

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

1,7-diphenylheptane-1,4,7-trione

InChI

InChI=1S/C19H18O3/c20-17(11-13-18(21)15-7-3-1-4-8-15)12-14-19(22)16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

WCRSMKRCJRDTMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)CCC(=O)C2=CC=CC=C2

Origin of Product

United States

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